molecular formula C11H17NO B1532144 3-(Sec-butoxy)-N-methylaniline CAS No. 1040686-77-8

3-(Sec-butoxy)-N-methylaniline

Cat. No.: B1532144
CAS No.: 1040686-77-8
M. Wt: 179.26 g/mol
InChI Key: IZBXQFUTDVLWRK-UHFFFAOYSA-N
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Description

3-(Sec-butoxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a sec-butoxy group attached to the third carbon of the aniline ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxy)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction, where an alkyl halide reacts with an aniline derivative in the presence of a base. For instance, the reaction between sec-butyl bromide and N-methylaniline in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Sec-butoxy)-N-methylaniline has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Sec-butoxy)-N-methylaniline is unique due to the presence of both the sec-butoxy group and the N-methyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-butan-2-yloxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-9(2)13-11-7-5-6-10(8-11)12-3/h5-9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBXQFUTDVLWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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